Dioleoyl phosphatidylcholine

Übersicht

Beschreibung

Phosphatidylcholines are a class of phospholipids that incorporate choline as a headgroup. They are a major component of biological membranes and can be easily obtained from a variety of readily available sources, such as egg yolk or soybeans . Phosphatidylcholines are a member of the lecithin group of yellow-brownish fatty substances occurring in animal and plant tissues . They play a crucial role in cell membrane structure and function, as well as in membrane-mediated cell signaling .

Vorbereitungsmethoden

Synthetische Verfahren und Reaktionsbedingungen: Phosphatidylcholine können durch Acylierung von sn-Glycero-3-phosphorylcholin synthetisiert werden. Ein Verfahren umfasst die Umsetzung von sn-Glycero-3-phosphorylcholin mit Fettsäureimidazolid und Natriummethylsulfinylmethid in Dimethylsulfoxid bei 17 °C . Ein weiteres Verfahren verwendet Fettsäureanhydrid und 4-Pyrrolidinopyridin als Katalysator in einem Benzol-Dimethylsulfoxid-Gemisch bei 40-42 °C . Diese Verfahren bieten hohe Ausbeuten und Reinheit an Phosphatidylcholine.

Industrielle Produktionsverfahren: Die kommerzielle Produktion von Phosphatidylcholine erfolgt häufig durch mechanische oder chemische Extraktion aus Eigelb oder Sojabohnen unter Verwendung von Lösungsmitteln wie Hexan . Die extrahierten Phosphatidylcholine werden dann durch Verfahren wie Gradientenelutionschromatographie an Kieselsäure gereinigt .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Phosphatidylcholine unterliegen verschiedenen chemischen Reaktionen, darunter Hydrolyse, Oxidation und Substitution. So katalysiert beispielsweise Phospholipase D die Hydrolyse von Phosphatidylcholine, um Phosphatidsäure zu bilden und die Cholinkopfgruppe freizusetzen .

Häufige Reagenzien und Bedingungen:

Hydrolyse: Katalysiert durch Phospholipase D.

Oxidation: Kann bei erhöhten Temperaturen und in Gegenwart von Sauerstoff auftreten.

Substitution: Umfasst Reagenzien wie Fettsäureanhydride und Katalysatoren wie 4-Pyrrolidinopyridin.

Hauptprodukte:

Hydrolyse: Produziert Phosphatidsäure und Cholin.

Oxidation: Führt zur Bildung von oxidierten Phosphatidylcholine.

Substitution: Ergibt modifizierte Phosphatidylcholine mit unterschiedlichen Fettsäureketten.

Wissenschaftliche Forschungsanwendungen

Phosphatidylcholine haben eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Werden in der Untersuchung von Lipidomics und Membranbiophysik verwendet.

Biologie: Spielen eine Rolle in der Zellmembranstruktur, -signalisierung und im Lipidstoffwechsel.

5. Wirkmechanismus

Phosphatidylcholine entfalten ihre Wirkungen hauptsächlich durch ihre Rolle in der Zellmembranstruktur und -funktion. Sie sind wichtige Bestandteile von Zellmembranen und pulmonalem Surfactant und kommen häufiger im exoplasmatischen oder äußeren Blatt einer Zellmembran vor . Es wird angenommen, dass Phosphatidylcholine durch Phosphatidylcholintransferprotein zwischen Membranen innerhalb der Zelle transportiert werden . Sie spielen auch eine Rolle bei der membranvermittelten Zellsignalisierung und Aktivierung anderer Enzyme .

Wirkmechanismus

Phosphatidylcholines exert their effects primarily through their role in cell membrane structure and function. They are major constituents of cell membranes and pulmonary surfactant, and are more commonly found in the exoplasmic or outer leaflet of a cell membrane . Phosphatidylcholines are thought to be transported between membranes within the cell by phosphatidylcholine transfer protein . They also play a role in membrane-mediated cell signaling and activation of other enzymes .

Vergleich Mit ähnlichen Verbindungen

Phosphatidylcholine können mit anderen Phospholipiden wie Phosphatidylethanolamine und Phosphatidylserine verglichen werden:

Phosphatidylethanolamine: Ähnlich in der Struktur, enthalten aber Ethanolamin anstelle von Cholin.

Phosphatidylserine: Enthalten Serin als Kopfgruppe und sind an der Zellsignalisierung und Apoptose beteiligt.

Phosphatidylcholine sind aufgrund ihrer Rolle bei der Acetylcholinbiosynthese und ihrer Häufigkeit im äußeren Blatt der Zellmembran einzigartig .

Biologische Aktivität

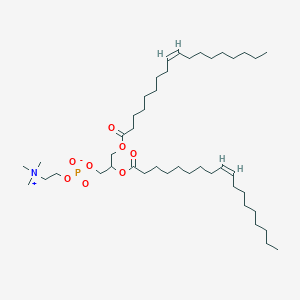

Dioleoyl phosphatidylcholine (DOPC), a phospholipid belonging to the phosphatidylcholine family, is characterized by its two oleoyl fatty acid chains attached to a glycerophosphate backbone with a choline head group. DOPC is significant in biological systems due to its role in membrane fluidity, integrity, and various cellular processes. This article explores the biological activity of DOPC, including its effects on cellular membranes, enzymatic activities, and implications in health and disease.

DOPC is a highly unsaturated phospholipid, which enhances membrane fluidity compared to more saturated phospholipids. Its structure can be summarized as follows:

| Property | This compound (DOPC) |

|---|---|

| Chemical Formula | C |

| Molecular Weight | 786.05 g/mol |

| Fatty Acid Composition | Two oleic acid chains (C18:1) |

| Abbreviation | DOPC |

Membrane Fluidity and Integrity

DOPC is crucial for maintaining the fluidity of cell membranes. Its high degree of unsaturation allows for greater flexibility and permeability, which is essential for various membrane-associated functions such as signaling and transport. Studies indicate that DOPC forms lipid bilayers that mimic biological membranes, facilitating the study of membrane dynamics and interactions with drugs or toxins .

Enzymatic Activity

Recent research has highlighted DOPC's role in enhancing the activity of paraoxonase 1 (PON1), an enzyme associated with high-density lipoprotein (HDL). In vitro studies demonstrated that HDL enriched with DOPC exhibited increased PON1 activities, which are vital for cholesterol metabolism and have anti-atherogenic properties. Specifically, HDL-DOPC enhanced PON1's lactonase and arylesterase activities by up to 63% compared to control HDL . This suggests potential therapeutic applications of DOPC in cardiovascular health.

Interaction with Toxins

DOPC has been studied for its interactions with hydrophobic organic compounds, such as polychlorinated biphenyls (PCBs) and neurotoxic pesticides. These studies show that DOPC monolayers can alter their properties upon exposure to these compounds, indicating a selective interaction that may affect membrane stability and function . The ability of DOPC to form stable monolayers makes it an important model for understanding how environmental toxins impact biological membranes.

Acetaminophen-Induced Liver Injury

A study investigated the lipidomic profile in mice subjected to acetaminophen overdose. The results indicated significant changes in phosphatidylcholine species, including DOPC, suggesting that alterations in membrane lipid composition contribute to hepatocyte damage during liver injury . The findings underscore the importance of phosphatidylcholine metabolism in liver health and disease.

Membrane Fluidity and Toxin Mechanisms

Research on the pore-forming activity of actinoporins revealed that membrane fluidity influenced by DOPC plays a critical role in the lytic mechanisms of these toxins. The study demonstrated that membranes composed of DOPC were more susceptible to pore formation compared to those made from saturated phospholipids, highlighting the biological relevance of lipid composition in toxin interactions .

Eigenschaften

IUPAC Name |

2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H84NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h20-23,42H,6-19,24-41H2,1-5H3/b22-20-,23-21- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNKAWJBJQDLSFF-YEUCEMRASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H84NO8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

786.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68737-67-7, 10015-85-7 | |

| Record name | DOPC | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68737-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Oleoylphosphatidylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010015857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dioleoylphosphatidylcholine, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068737677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Z,Z)-(±)-(7-oleoyl-4-oxido-10-oxo-3,5,9-trioxa-4-phosphaheptacos-18-enyl)trimethylammonium 4-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.538 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIOLEOYLPHOSPHATIDYLCHOLINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EDS2L3ODLV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.